6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is an organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type . These interactions lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can be compared with other similar compounds, such as:
Terazosin: A related compound used as an alpha-1 adrenergic receptor antagonist.
Prazosin: Another alpha-1 adrenergic receptor antagonist with a similar quinazoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties .
Properties
CAS No. |
331258-43-6 |
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Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C20H23N5O2/c1-26-17-12-15-16(13-18(17)27-2)22-20(23-19(15)21)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,21,22,23) |
InChI Key |
MFIDHISLMOJQRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N)OC |
Origin of Product |
United States |
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